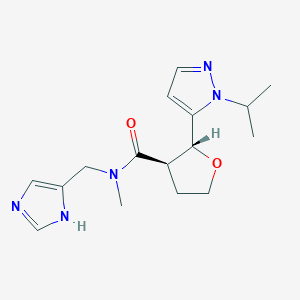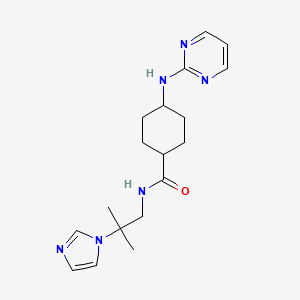![molecular formula C16H15F2N3O3 B7348322 6-(difluoromethoxy)-N-[(2S,3R)-2-pyridin-3-yloxolan-3-yl]pyridine-3-carboxamide](/img/structure/B7348322.png)
6-(difluoromethoxy)-N-[(2S,3R)-2-pyridin-3-yloxolan-3-yl]pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(difluoromethoxy)-N-[(2S,3R)-2-pyridin-3-yloxolan-3-yl]pyridine-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action has been studied in detail.
Mecanismo De Acción
The mechanism of action of 6-(difluoromethoxy)-N-[(2S,3R)-2-pyridin-3-yloxolan-3-yl]pyridine-3-carboxamide involves the inhibition of specific enzymes and receptors. This compound has been found to inhibit the activity of various kinases, including PI3K, mTOR, and Akt. It also binds to specific receptors, such as the adenosine A2A receptor, to modulate their activity. The inhibition of these enzymes and receptors results in various biochemical and physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific enzyme or receptor being targeted. This compound has been found to induce apoptosis in cancer cells, inhibit inflammation, and modulate immune responses. It also has neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 6-(difluoromethoxy)-N-[(2S,3R)-2-pyridin-3-yloxolan-3-yl]pyridine-3-carboxamide is its potency and selectivity towards specific enzymes and receptors. This makes it a valuable tool for studying the function of these targets in various biological processes. However, the limitations of this compound include its solubility and stability, which can affect its activity in vitro and in vivo.
Direcciones Futuras
There are several future directions for the study of 6-(difluoromethoxy)-N-[(2S,3R)-2-pyridin-3-yloxolan-3-yl]pyridine-3-carboxamide. One area of interest is the development of more potent and selective analogs of this compound for drug development. Another direction is the study of its potential use in combination with other drugs for synergistic effects. Additionally, the role of this compound in various biological processes, such as metabolism and cell signaling, can be further investigated.
Métodos De Síntesis
The synthesis of 6-(difluoromethoxy)-N-[(2S,3R)-2-pyridin-3-yloxolan-3-yl]pyridine-3-carboxamide involves the reaction of difluoromethoxybenzene with pyridine-3-carboxylic acid. The resulting compound is then subjected to a series of chemical reactions to obtain the final product. The synthesis method has been optimized to obtain a high yield of the product with minimal impurities.
Aplicaciones Científicas De Investigación
6-(difluoromethoxy)-N-[(2S,3R)-2-pyridin-3-yloxolan-3-yl]pyridine-3-carboxamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to have potent inhibitory activity against various enzymes and receptors, making it a promising candidate for drug development. This compound has also been studied for its potential use in the treatment of cancer, inflammation, and infectious diseases.
Propiedades
IUPAC Name |
6-(difluoromethoxy)-N-[(2S,3R)-2-pyridin-3-yloxolan-3-yl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2N3O3/c17-16(18)24-13-4-3-11(9-20-13)15(22)21-12-5-7-23-14(12)10-2-1-6-19-8-10/h1-4,6,8-9,12,14,16H,5,7H2,(H,21,22)/t12-,14+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXNZWMNUENJMJG-OCCSQVGLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C1NC(=O)C2=CN=C(C=C2)OC(F)F)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@H]([C@@H]1NC(=O)C2=CN=C(C=C2)OC(F)F)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(3aR,5R,7aS)-5-hydroxy-1,3,3a,4,5,6,7,7a-octahydroisoindol-2-yl]-[2-(3,3,3-trifluoropropyl)-1,3-thiazol-5-yl]methanone](/img/structure/B7348249.png)
![[(3aS,5S,7aR)-5-hydroxy-1,3,3a,4,5,6,7,7a-octahydroisoindol-2-yl]-[4-(2-methylphenyl)thiadiazol-5-yl]methanone](/img/structure/B7348270.png)
![(2R,3R)-2-(difluoromethyl)-N-[(5-methoxypyridin-3-yl)methyl]-3,4-dihydro-2H-chromene-3-carboxamide](/img/structure/B7348282.png)
![[(1S,6S)-6-hydroxy-3-azabicyclo[4.1.0]heptan-3-yl]-(4-methyl-1-benzofuran-2-yl)methanone](/img/structure/B7348293.png)
![[(1S,6S)-6-hydroxy-3-azabicyclo[4.1.0]heptan-3-yl]-[1-methyl-3-(trifluoromethyl)pyrazolo[3,4-b]pyridin-5-yl]methanone](/img/structure/B7348302.png)
![(2R,3R)-N-imidazo[1,2-a]pyridin-3-yl-2-(2-propan-2-ylpyrazol-3-yl)oxolane-3-carboxamide](/img/structure/B7348309.png)
![5-(difluoromethyl)-1-methyl-N-[(2R,3R)-2-(1H-pyrazol-5-yl)oxolan-3-yl]pyrazole-3-carboxamide](/img/structure/B7348316.png)
![[(1S)-1-methyl-1,3-dihydroisoindol-2-yl]-(2-methyl-1,1-dioxo-3,4-dihydropyrazolo[1,5-e][1,2,5]thiadiazin-7-yl)methanone](/img/structure/B7348323.png)
![5-fluoro-2-[4-[(3S)-oxolane-3-carbonyl]piperazin-1-yl]benzamide](/img/structure/B7348329.png)

![5-tert-butyl-N-[(2R)-1-hydroxybut-3-en-2-yl]-1H-indole-2-carboxamide](/img/structure/B7348333.png)
![(2R,3R)-3-methyl-N-[3-(1-propan-2-yltetrazol-5-yl)phenyl]-1,4-dioxane-2-carboxamide](/img/structure/B7348334.png)
![2-(3-chloro-4-methylphenyl)-1-[(2S)-2-[(3,5-dimethyl-1,2,4-triazol-1-yl)methyl]pyrrolidin-1-yl]ethanone](/img/structure/B7348338.png)